1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Description
This compound belongs to the pyrrolo[1,2-a]pyrazine class, characterized by a fused bicyclic scaffold. Key structural features include:
- 4-Fluorophenyl substituent at position 1, enhancing lipophilicity and influencing π-π interactions.
- N-(2-Phenylethyl)carbothioamide at position 2, where the thioamide (-C(S)NH-) group offers distinct electronic and hydrogen-bonding properties compared to carboxamides.
- The pyrrolo-pyrazine core provides a rigid framework for functionalization, often exploited in medicinal chemistry for kinase inhibition or CNS targeting .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3S/c23-19-10-8-18(9-11-19)21-20-7-4-14-25(20)15-16-26(21)22(27)24-13-12-17-5-2-1-3-6-17/h1-11,14,21H,12-13,15-16H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURDFMGKAEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)C(=S)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through intramolecular cyclization reactions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and appropriate coupling reactions.
Addition of the phenethyl group: This can be done through nucleophilic substitution reactions or other suitable methods.
Formation of the carbothioamide group: This step typically involves the reaction of the intermediate compound with thiocarbamoyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It can be used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.
Chemical Biology: The compound can be employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogs:
†Estimated based on structural similarity to .
Key Observations
Functional Group Impact :
- The carbothioamide group (target and ) enhances hydrogen-bond acceptor capacity via sulfur’s polarizability compared to carboxamides (). This may improve binding to cysteine-rich targets (e.g., kinases) .
- N-Substituents :
- tert-Butyl () offers steric hindrance, possibly reducing off-target interactions but limiting solubility.
Substituent Effects: Halogenated Aromatics: The 4-fluorophenyl group (target, ) balances lipophilicity and metabolic stability, whereas 4-chlorophenyl () increases polarity but may elevate toxicity risks.
Molecular Weight and logP :
- The target and (MW ~395–400) exhibit higher lipophilicity (logP ~5–6), favoring blood-brain barrier penetration but risking solubility issues. Smaller analogs like (MW 207.28) prioritize oral bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, and how are intermediates purified?
- The synthesis typically involves multi-step reactions starting from a pyrrolo[1,2-a]pyrazine core. Key steps include:
- Nucleophilic substitution to introduce the 4-fluorophenyl group at the 1-position of the pyrrolo-pyrazine ring.
- Thioamide formation via reaction of a carboxamide precursor with Lawesson’s reagent or phosphorus pentasulfide .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How is the compound structurally characterized, and what spectroscopic markers are critical for confirmation?
- 1H/13C NMR : Distinct signals include:
- Aromatic protons (δ 7.2–7.8 ppm for fluorophenyl and phenylethyl groups).
- Pyrrolo-pyrazine ring protons (δ 3.5–4.5 ppm for saturated CH2 groups).
- Thioamide NH (δ ~10.5 ppm, broad singlet) .
- Mass spectrometry : Molecular ion peak [M+H]+ consistent with the molecular formula (C22H22FN3S).
- X-ray crystallography (if crystals are obtainable) confirms stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro assays :
- Kinase inhibition screening (e.g., EGFR, VEGFR) due to structural similarity to pyrazolo-pyrimidine derivatives .
- Antimicrobial activity via microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioamide formation step, and what factors influence selectivity?
- Key variables :
- Solvent choice : Anhydrous toluene or THF minimizes side reactions .
- Temperature : Maintain 80–100°C to accelerate thionation while avoiding decomposition.
- Stoichiometry : 1.2–1.5 equivalents of Lawesson’s reagent ensures complete conversion .
- Side products : Over-thionation or ring-opening can occur; monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
- Comparative analysis :
- Substituent effects : Fluorophenyl vs. chlorophenyl groups may alter target binding (e.g., logP differences affect membrane permeability) .
- Assay conditions : Validate cell line specificity, incubation time, and solvent controls (DMSO concentration ≤0.1%) .
- Structural analogs : Cross-reference with pyrazolo[3,4-d]pyrimidine derivatives, which show variance in IC50 values due to trifluoromethyl positioning .
Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with bioactivity data from analogs .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Methodological Guidance
Q. What techniques are recommended for analyzing purity and stability under storage conditions?
- HPLC : C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .
- Stability : Store at −20°C in amber vials; monitor degradation via 1H NMR every 6 months (look for thioamide → amide reversion) .
Q. How can researchers design SAR studies to explore the role of the phenylethyl substituent?
- Synthetic modifications :
- Replace phenylethyl with alkyl chains (e.g., ethyl, propyl) to assess hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring .
- Biological testing : Compare IC50 values across analogs in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
